molecular formula C14H18ClNO3S B1349601 Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 560080-98-0

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1349601
CAS No.: 560080-98-0
M. Wt: 315.8 g/mol
InChI Key: CQZKBYVOSQIULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride to form the chloroacetyl derivative. This intermediate is then reacted with isopropyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.

Mechanism of Action

The mechanism of action of Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the activity, stability, or localization of the target proteins, thereby providing insights into their biological functions . The molecular targets and pathways involved depend on the specific proteins being studied and the nature of the modifications introduced.

Comparison with Similar Compounds

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:

    Ethyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester.

    Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester group.

    2-[(Chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

IUPAC Name

propan-2-yl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-8(2)19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-15/h8H,3-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKBYVOSQIULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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